molecular formula C28H26N2O5S B11656756 9,10-dioxo-N-{2-[4-(piperidin-1-ylsulfonyl)phenyl]ethyl}-9,10-dihydroanthracene-2-carboxamide

9,10-dioxo-N-{2-[4-(piperidin-1-ylsulfonyl)phenyl]ethyl}-9,10-dihydroanthracene-2-carboxamide

Cat. No.: B11656756
M. Wt: 502.6 g/mol
InChI Key: FEKIEYGEOZBKLY-UHFFFAOYSA-N
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Description

9,10-DIOXO-N-{2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ETHYL}-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes an anthracene core, a piperidine sulfonyl group, and a carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-DIOXO-N-{2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ETHYL}-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of the anthracene core, followed by the introduction of the piperidine sulfonyl group and the carboxamide moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

9,10-DIOXO-N-{2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ETHYL}-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The anthracene core can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The piperidine sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the anthracene core can yield anthraquinones, while reduction can produce dihydroanthracenes.

Scientific Research Applications

9,10-DIOXO-N-{2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ETHYL}-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 9,10-DIOXO-N-{2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ETHYL}-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 9,10-Dioxo-9,10-dihydro-anthracene-2,6-dicarboxylic acid
  • N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide

Uniqueness

Compared to similar compounds, 9,10-DIOXO-N-{2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ETHYL}-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H26N2O5S

Molecular Weight

502.6 g/mol

IUPAC Name

9,10-dioxo-N-[2-(4-piperidin-1-ylsulfonylphenyl)ethyl]anthracene-2-carboxamide

InChI

InChI=1S/C28H26N2O5S/c31-26-22-6-2-3-7-23(22)27(32)25-18-20(10-13-24(25)26)28(33)29-15-14-19-8-11-21(12-9-19)36(34,35)30-16-4-1-5-17-30/h2-3,6-13,18H,1,4-5,14-17H2,(H,29,33)

InChI Key

FEKIEYGEOZBKLY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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